molecular formula C13H17ClN2O B1306403 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide CAS No. 842965-59-7

2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide

Cat. No. B1306403
M. Wt: 252.74 g/mol
InChI Key: RTATUWUKFTXNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide, also known as CPPA, is an organochlorine compound and a derivative of acetamide. It is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. CPPA has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Anti-Tubercular Agent Development

The structural similarity of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide to pyrazine derivatives suggests potential as an anti-tubercular agent. Pyrazine derivatives have been shown to exhibit significant activity against Mycobacterium tuberculosis with inhibitory concentrations (IC) in the low micromolar range . This compound could be synthesized and evaluated for its efficacy against tuberculosis, especially considering the urgent need for new treatments against multi-drug resistant strains of the bacteria.

Anti-Fibrosis Drug Research

Compounds with a pyridinyl group, similar to the one present in 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide , have been studied for their anti-fibrotic activities . These compounds were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential development as novel anti-fibrotic drugs. Research could focus on synthesizing derivatives of this compound and evaluating their effectiveness in treating fibrotic diseases.

properties

IUPAC Name

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-9-13(17)15-12-5-3-11(4-6-12)10-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTATUWUKFTXNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide

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